molecular formula C15H15BrN2O2S B2544466 N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 75230-52-3

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2544466
CAS No.: 75230-52-3
M. Wt: 367.3 g/mol
InChI Key: NFIMDMPKBKXVCH-UHFFFAOYSA-N
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Description

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a bromophenyl group and a methylbenzenesulfonyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the sulfonohydrazide moiety may form covalent or non-covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
  • N-(1-(2-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
  • N-(1-(3-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Uniqueness

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding interactions. This positional specificity can result in distinct biological and chemical properties compared to its analogs.

Biological Activity

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C15_{15}H15_{15}BrN2_2O2_2S
  • Molecular Weight : 367.26 g/mol

The compound includes a sulfonohydrazide functional group and a bromophenyl moiety, which contribute to its biological activity. The presence of the bromine atom is particularly noteworthy as it enhances the compound's electron-withdrawing characteristics, potentially increasing its reactivity and biological efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate hydrazones with sulfonyl chlorides. The synthesis process is crucial for ensuring the purity and yield of the compound for subsequent biological testing.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, one study reported an IC50_{50} value of approximately 35.2 μM against Human Neutrophil Elastase (hNE), suggesting moderate inhibitory activity that may correlate with antitumor effects.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity . Similar compounds within its class have been shown to possess antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Further investigations are needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, this compound may exhibit anti-inflammatory properties . Compounds with similar structures have been linked to reduced inflammation in various biological models, potentially making this compound a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazideContains a bromobenzyl moietyLacks the ethylidene bridge
N'-(1-(3,4-Dichlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazideContains dichlorophenyl instead of bromophenylPotentially different biological activity due to chlorine substitution
N'-(1-(Phenyl)ethylidene)-4-methylbenzenesulfonohydrazideContains only phenyl groupsAbsence of halogen may reduce reactivity
N'-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazideContains methoxy groupDifferent electronic properties affecting reactivity

This table highlights how variations in substituents can influence the biological activity and reactivity of related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydrazone derivatives, including those similar to this compound:

  • A study demonstrated that hydrazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Another investigation revealed that certain derivatives showed promising results in reducing inflammation markers in vitro, indicating their potential use in treating inflammatory conditions.

Properties

CAS No.

75230-52-3

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15BrN2O2S/c1-11-6-8-15(9-7-11)21(19,20)18-17-12(2)13-4-3-5-14(16)10-13/h3-10,18H,1-2H3

InChI Key

NFIMDMPKBKXVCH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br

solubility

not available

Origin of Product

United States

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